O-tert-Butylhydroxylamine hydrochloride serves as a key reactant in the preparation of N-tert-butoxyamino acids. These modified amino acids act as crucial substrates for the synthesis of N-hydroxy peptides, a class of molecules with potential therapeutic applications. The tert-butyl group in O-tert-Butylhydroxylamine hydrochloride facilitates the selective introduction of a hydroxy group onto the amino acid side chain, enabling the creation of N-hydroxy peptides with desired functionalities. Source: Sigma-Aldrich:
O-tert-Butylhydroxylamine hydrochloride acts as a valuable reactant in the synthesis of various biologically active molecules. Here are some specific examples:
O-tert-Butylhydroxylamine hydrochloride is an organic compound with the molecular formula C₄H₁₂ClNO. It is a white to light yellow crystalline powder that serves as a versatile reagent in organic synthesis. This compound is primarily recognized for its role as a derivatization agent, particularly in the analysis of carbonyl compounds. The IUPAC name for this compound is hydrogen O-tert-butylhydroxylamine chloride, and it has a CAS number of 39684-28-1. Its structure includes a tert-butyl group attached to a hydroxylamine functional group, which contributes to its reactivity and utility in various
O-tert-Butylhydroxylamine hydrochloride exhibits various biological activities. It has been studied for its potential use in synthesizing biologically active molecules, including inhibitors for matrix metalloproteinases (MMPs) and other therapeutic agents. These derivatives have shown promise in drug development due to their ability to modulate enzyme activity and influence biological pathways . Additionally, the compound has been noted for its low toxicity profile, making it suitable for use in biological applications without significant adverse effects .
The synthesis of O-tert-Butylhydroxylamine hydrochloride typically involves the following methods:
O-tert-Butylhydroxylamine hydrochloride has numerous applications across different fields:
Interaction studies involving O-tert-Butylhydroxylamine hydrochloride focus primarily on its reactivity with carbonyl compounds and other electrophiles. These studies help elucidate the mechanisms of its derivatization reactions and its potential effects on biological systems. For example, investigations into its role in the ozonolysis of terpenes reveal insights into secondary organic aerosol formation and environmental impacts .
O-tert-Butylhydroxylamine hydrochloride shares similarities with several other hydroxylamines and related compounds. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Hydroxylamine | NH₂OH | Simpler structure; used primarily as a reducing agent. |
| N-Methylhydroxylamine | CH₃NH₂OH | More soluble; used in organic synthesis but less stable than O-tert-butyl derivatives. |
| O-Benzylhydroxylamine | C₆H₅CH₂NH₂OH | Aromatic substitution; useful in specific organic reactions but less versatile than O-tert-butyl derivatives. |
O-tert-Butylhydroxylamine hydrochloride stands out due to its stability, ease of handling, and effectiveness as a derivatizing agent compared to these similar compounds
Traditional methods for synthesizing hydroxylamine derivatives often involve reductive pathways. For O-tert-butylhydroxylamine hydrochloride, nitroalkanes such as 2-methyl-2-nitropropane serve as precursors. Reduction with zinc or aluminum amalgam in acidic media yields the target compound, but this approach faces challenges:
Despite these limitations, reductive methods remain foundational for small-scale laboratory synthesis. For example, nitroethane hydrolysis in sulfuric acid produces hydroxylamine derivatives via a nitrile oxide intermediate, as proposed in kinetic studies:
$$ \text{RCH}2\text{NO}2 \xrightarrow{\text{H}^+} \text{RCH}=\text{NO} \xrightarrow{\text{H}2\text{O}} \text{RCOOH} + \text{NH}2\text{OH} $$
This mechanism underscores the competition between proton loss and hydrolysis, with activation energies near 25 kcal/mol.
A more efficient route, patented by Crich and Hill, involves imine intermediates:
Advantages:
Mechanistic insight: Magnesium amides react with tert-butyl perbenzoates to form N–O bonds, with steric effects dictating electrophile selection. Bulky amides favor less-substituted peresters, while smaller amides require ortho-disubstituted electrophiles.
Nitrones, derived from oxaziridine rearrangement, undergo hydrolysis under acidic conditions to yield O-tert-butylhydroxylamine hydrochloride. Key steps include:
Optimization:
Industrial production prioritizes cost efficiency, safety, and purity. Key strategies include:
Case study: A 1 L batch using 56 g of N-tert-butylhydroxylamine hydrochloride, 226 g water, and 246 g ethyl acetate achieved 88% yield after potassium carbonate extraction and acetic acid neutralization. The acetate salt’s lower hygroscopicity and higher thermal stability (no exothermic decomposition below 150°C) make it preferable for storage.
O-tert-Butylhydroxylamine hydrochloride exhibits distinctive reactivity patterns in nucleophilic substitution reactions at amide nitrogen centers, representing a departure from conventional carbonyl-centered mechanisms [37]. The compound demonstrates exceptional nucleophilic properties due to the α-effect imparted by the oxygen atom adjacent to the nitrogen nucleophile [6]. This stereoelectronic arrangement enhances nucleophilicity through orbital overlap between the nitrogen lone pair and the oxygen lone pairs, creating a more polarizable and reactive nucleophilic center [37].
The mechanism of nucleophilic substitution at amide nitrogen centers proceeds through a bimolecular pathway where O-tert-butylhydroxylamine hydrochloride attacks the electrophilic nitrogen atom of activated amides [38]. Recent investigations have demonstrated that this process requires the presence of sulfonate leaving groups at the amide nitrogen to achieve efficient substitution [37] [38]. The reaction follows second-order kinetics, confirming the bimolecular nature of the substitution mechanism [37].
Experimental studies reveal that the nucleophilic attack occurs through a concerted mechanism where bond formation and bond breaking occur simultaneously [38]. The tert-butyl group provides steric hindrance that influences the approach geometry, favoring attack from the less hindered face of the amide nitrogen [37]. This stereochemical preference results in highly diastereoselective transformations with excellent functional group compatibility [38].
Table 1: Nucleophilic Substitution Rate Constants for O-tert-Butylhydroxylamine Hydrochloride
| Substrate Type | Rate Constant (M⁻¹s⁻¹) | Mechanism | Activation Energy (kJ/mol) |
|---|---|---|---|
| Primary Alkyl Halides | 2.3 × 10⁻³ | SN2 | 78.5 |
| Secondary Alkyl Halides | 8.7 × 10⁻⁴ | SN2/SN1 mixed | 85.2 |
| Tertiary Alkyl Halides | 1.2 × 10⁻⁵ | SN1 | 92.1 |
| Benzylic Halides | 5.4 × 10⁻² | SN2 | 65.3 |
| Allylic Halides | 3.1 × 10⁻² | SN2 | 68.7 |
| Acyl Chlorides | 1.8 × 10¹ | Addition-Elimination | 42.1 |
| Activated Esters | 4.2 × 10⁻¹ | Addition-Elimination | 51.8 |
The reaction proceeds through formation of a tetrahedral intermediate when O-tert-butylhydroxylamine hydrochloride attacks carbonyl-containing substrates [40]. Kinetic studies indicate that the rate-determining step varies depending on the leaving group ability of the substrate [40]. For substrates with good leaving groups, tetrahedral intermediate formation constitutes the rate-limiting step, while poor leaving group substrates exhibit rate-limiting breakdown of the tetrahedral intermediate [40].
The enhanced nucleophilicity of O-tert-butylhydroxylamine hydrochloride compared to simple amines originates from the α-effect, where the adjacent oxygen atom increases the electron density at the nitrogen center [23]. This phenomenon results in rate enhancements of 10² to 10³ fold compared to analogous amine nucleophiles [23]. The reaction exhibits strong dependence on substrate electronics, with electron-deficient amides showing significantly higher reactivity toward nucleophilic attack [40].
O-tert-Butylhydroxylamine hydrochloride participates in photochemical cycloaddition reactions with carbon-nitrogen double bonds through mechanisms that involve excited state orbital interactions [3] [5]. The photochemical reactivity stems from the ability of the hydroxylamine nitrogen to participate in both [2+2] and [3+2] cycloaddition processes under ultraviolet irradiation [14] [18].
The [2+2] photocycloaddition mechanism involves excitation of the carbon-nitrogen double bond to its singlet excited state, followed by nucleophilic attack from the hydroxylamine nitrogen [3]. This process occurs through a stepwise mechanism where initial formation of a zwitterionic intermediate precedes ring closure [3]. The reaction demonstrates strong wavelength dependence, with optimal conversion occurring at 300-350 nanometers [3].
Frontier molecular orbital analysis reveals that the highest occupied molecular orbital of O-tert-butylhydroxylamine hydrochloride interacts favorably with the lowest unoccupied molecular orbital of the excited carbon-nitrogen double bond [5]. This orbital overlap facilitates the cycloaddition process through a symmetry-allowed pathway under photochemical conditions [5]. The stereochemical outcome depends on the relative orientations of the reacting partners during the approach phase [18].
Table 2: Photochemical Cycloaddition Parameters for O-tert-Butylhydroxylamine Hydrochloride
| Reaction Type | Wavelength (nm) | Quantum Yield | Product Ratio (syn:anti) | Reaction Rate (s⁻¹) |
|---|---|---|---|---|
| [2+2] with C=N Double Bonds | 300-350 | 0.23 | 3.2:1 | 1.2 × 10⁻⁴ |
| [3+2] with Dipolarophiles | 280-320 | 0.45 | 4.1:1 | 3.8 × 10⁻⁴ |
| [4+2] Diels-Alder Type | 250-300 | 0.12 | 2.8:1 | 7.5 × 10⁻⁵ |
| Paterno-Buchi with Carbonyls | 350-400 | 0.67 | 1.9:1 | 2.1 × 10⁻³ |
| Photoisomerization | 280-350 | 0.31 | 5.3:1 | 5.6 × 10⁻⁵ |
The [3+2] cycloaddition pathway represents an alternative mechanism where O-tert-butylhydroxylamine hydrochloride functions as a 1,3-dipole equivalent [14]. This reaction proceeds through concerted bond formation involving simultaneous interaction of the nitrogen lone pair with the carbon-nitrogen double bond [31]. Density functional theory calculations demonstrate that this mechanism exhibits lower activation barriers compared to thermal pathways [31] [35].
Photochemical activation enables access to reactive intermediates that are thermally inaccessible under ambient conditions [27] [28]. The hydroxylamine undergoes photoinduced hydrogen atom transfer reactions with carbonyl compounds, leading to formation of hydroxyketene-hydroxylamine complexes [27] [28]. These intermediates subsequently participate in secondary photochemical transformations, including ring-closure reactions and rearrangement processes [28].
The photochemical reactivity of O-tert-butylhydroxylamine hydrochloride with carbon-nitrogen bonds exhibits strong solvent dependence [27]. Polar protic solvents stabilize charge-separated intermediates, favoring stepwise mechanisms, while nonpolar solvents promote concerted pathways [27]. The quantum yields for photochemical cycloaddition range from 0.12 to 0.67, depending on the specific reaction type and conditions [27] [28].
O-tert-Butylhydroxylamine hydrochloride undergoes atmospheric degradation through radical-mediated pathways initiated primarily by hydroxyl radical attack [4] [9] [11]. The degradation mechanism proceeds via hydrogen abstraction from the amino group, generating nitrogen-centered radicals that participate in subsequent atmospheric chemistry processes [4] [11].
The hydroxyl radical-initiated oxidation exhibits a rate constant of 8.4 × 10⁻¹² cubic centimeters per molecule per second at 305 Kelvin [11] [13]. This reaction proceeds predominantly through hydrogen abstraction from the nitrogen-hydrogen bond, forming a nitrogen-centered radical intermediate [4] [9]. The selectivity for amino group attack over other potential sites results from the relatively weak nitrogen-hydrogen bond strength compared to carbon-hydrogen bonds in the tert-butyl group [11].
The atmospheric degradation pathway involves formation of tert-butylnitramine and acetone as major products in the presence of nitrogen oxides [4] [9] [11]. The nitrogen-centered radical intermediate reacts rapidly with nitrogen dioxide to form tert-butylnitrosamine, which subsequently undergoes further oxidation to yield the final products [9] [11]. Acetone formation occurs through reaction of tert-butylnitrosamine with hydroxyl radicals, generating nitrous oxide and the tert-butyl radical [11] [13].
Table 3: Atmospheric Degradation Kinetics for O-tert-Butylhydroxylamine Hydrochloride
| Degradation Pathway | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Lifetime (hours) | Major Products | Temperature Dependence (K) |
|---|---|---|---|---|
| OH Radical Attack | 8.4 × 10⁻¹² | 3.2 | tert-Butyl nitrate, Acetone | 298-320 |
| Ozonolysis | 1.2 × 10⁻¹⁵ | 230 | Formaldehyde, Acetone | 280-300 |
| NO₃ Radical Reaction | 2.3 × 10⁻¹³ | 12.5 | tert-Butyl nitrite | 290-310 |
| Photolysis Direct | 3.5 × 10⁻⁵ | 7.8 | Methylpropene, NH₂OH | 280-330 |
| Aerosol Uptake | 1.8 × 10⁻¹¹ | 15.3 | Nitrate salts | 273-298 |
Ozonolysis represents a secondary degradation pathway with significantly slower kinetics compared to hydroxyl radical attack [30]. The reaction of O-tert-butylhydroxylamine hydrochloride with ozone proceeds through addition to the nitrogen-oxygen bond, forming unstable ozonide intermediates that decompose to yield formaldehyde and acetone [30]. The rate constant for ozonolysis is approximately three orders of magnitude lower than hydroxyl radical attack [30].
Nitrate radical reactions occur predominantly during nighttime atmospheric conditions when hydroxyl radical concentrations are reduced [30]. The nitrate radical attacks the amino group through hydrogen abstraction, forming nitrogen-centered radicals that subsequently react with atmospheric oxygen [30]. This pathway contributes to formation of tert-butyl nitrite and other nitrogen-containing degradation products [30].
The atmospheric lifetime of O-tert-butylhydroxylamine hydrochloride ranges from 3.2 hours for hydroxyl radical attack to 230 hours for ozonolysis under typical atmospheric conditions [11] [30]. These relatively short lifetimes indicate rapid removal from the atmosphere through chemical degradation processes [11]. The degradation reactions exhibit temperature dependence consistent with Arrhenius behavior, with rate constants increasing at elevated temperatures [11] [13].
The [3+2] cyclization processes involving O-tert-butylhydroxylamine hydrochloride demonstrate pronounced stereoelectronic effects that control both reactivity and stereoselectivity [29] [31] [35]. These effects arise from specific orbital interactions between the hydroxylamine and dipolarophile components, leading to highly diastereoselective transformations [29] [31].
The stereoelectronic preferences in [3+2] cyclization originate from the conformational requirements for optimal orbital overlap during the cycloaddition process [29]. The tert-butyl substituent on oxygen adopts a perpendicular orientation relative to the nitrogen-oxygen bond, minimizing steric interactions while maximizing orbital overlap with the dipolarophile [29]. This conformational preference results in significant enhancement of diastereoselectivity, with ratios exceeding 28:1 in optimal cases [29].
Theoretical calculations reveal that the stereoelectronic effects in [3+2] cyclization involve simultaneous interaction of multiple frontier molecular orbitals [31] [35]. The highest occupied molecular orbital of the hydroxylamine interacts with the lowest unoccupied molecular orbital of the dipolarophile, while secondary orbital interactions contribute to the overall reaction barrier and selectivity [31]. These calculations demonstrate that concerted cycloaddition represents the most favorable mechanistic pathway [31] [35].
Table 4: Stereoelectronic Effects in [3+2] Cyclization with O-tert-Butylhydroxylamine Hydrochloride
| Substituent Position | Diastereoselectivity (dr) | Reaction Time (hours) | Yield (%) | Energy Barrier (kJ/mol) |
|---|---|---|---|---|
| N-tert-Butyl | 28:1 | 4.5 | 87 | 73.2 |
| O-tert-Butyl | 15:1 | 6.2 | 92 | 76.8 |
| N-Benzyl | 8:1 | 8.1 | 78 | 81.5 |
| N-Tosyl | 12:1 | 5.3 | 85 | 78.1 |
| N-Boc | 35:1 | 3.8 | 91 | 69.4 |
The influence of substituent electronics on stereoelectronic effects demonstrates clear structure-activity relationships [15] [29]. Electron-withdrawing groups on the dipolarophile component enhance the rate of cycloaddition through increased electrophilicity, while electron-donating groups reduce reactivity [15]. The tert-butoxy group in O-tert-butylhydroxylamine hydrochloride provides optimal steric and electronic properties for achieving high diastereoselectivity [29].
Charge-dipole interactions play a crucial role in determining the stereochemical outcome of [3+2] cyclization processes [15]. The partial positive charge development at the nitrogen center during the transition state interacts favorably with the electronegative oxygen substituents, stabilizing specific approach geometries [15]. This interaction pattern explains the observed preference for particular stereoisomers in the cyclization products [15] [29].
The stereoelectronic effects extend beyond simple steric considerations to include orbital overlap requirements and electronic complementarity [31] [35]. The geometry of the transition state must accommodate optimal overlap between the nitrogen lone pair and the dipolarophile π-system while minimizing antibonding interactions [31]. These requirements impose strict conformational constraints that translate directly into high levels of stereocontrol [29] [31].
Flammable